molecular formula C30H49NO6 B14306222 (3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate CAS No. 111340-91-1

(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate

Cat. No.: B14306222
CAS No.: 111340-91-1
M. Wt: 519.7 g/mol
InChI Key: VHDQVIWUMRRBHW-UHFFFAOYSA-N
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Description

(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate is an organic compound with a complex structure that includes a formyl group, a hydroxyl group, and a nitro group attached to a phenyl ring, which is further connected to a long-chain docosanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a phenol derivative to introduce the nitro group. This is followed by formylation to add the formyl group and esterification to attach the docosanoate chain. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of (3-Carboxy-2-hydroxy-5-nitrophenyl)methyl docosanoate.

    Reduction: Formation of (3-Formyl-2-hydroxy-5-aminophenyl)methyl docosanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group may participate in redox reactions, generating reactive intermediates that can modulate cellular pathways. The long docosanoate chain may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (3-Formyl-2-hydroxy-5-nitrophenyl)methyl hexadecanoate: Similar structure but with a shorter hexadecanoate chain.

    (3-Formyl-2-hydroxy-5-nitrophenyl)methyl octadecanoate: Similar structure with an octadecanoate chain.

Uniqueness

(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate is unique due to its longer docosanoate chain, which may confer distinct physical and chemical properties. This can influence its solubility, stability, and interaction with biological membranes, making it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

111340-91-1

Molecular Formula

C30H49NO6

Molecular Weight

519.7 g/mol

IUPAC Name

(3-formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate

InChI

InChI=1S/C30H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-29(33)37-25-27-23-28(31(35)36)22-26(24-32)30(27)34/h22-24,34H,2-21,25H2,1H3

InChI Key

VHDQVIWUMRRBHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=C(C(=CC(=C1)[N+](=O)[O-])C=O)O

Origin of Product

United States

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